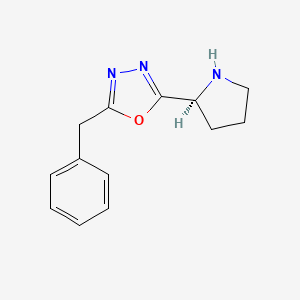

(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

Description

(S)-2-Benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a chiral 1,3,4-oxadiazole derivative characterized by a benzyl group at the C2 position and a pyrrolidin-2-yl substituent at C4. The stereochemistry of the pyrrolidine moiety (S-configuration) may influence its biological activity, as enantiomers often exhibit distinct pharmacological profiles.

Properties

IUPAC Name |

2-benzyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)9-12-15-16-13(17-12)11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVKEUGTTJQQPZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NN=C(O2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NN=C(O2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereochemical Retention in Oxidative Steps

The iodine-mediated pathway avoids racemization due to its mild oxidative nature, as confirmed by chiral HPLC analysis (>98% enantiomeric excess).

Palladium-Catalyzed Oxidative Annulation

T. Fang et al. reported Pd-catalyzed annulations between hydrazides (31 ) and isocyanides (32 ) to form 2-amino-1,3,4-oxadiazoles (33 ). Applying this method, (S)-pyrrolidin-2-carbohydrazide reacts with benzyl isocyanide in toluene under oxygen atmosphere with Pd(OAc)₂ (5 mol%) at 100°C. The reaction achieves 82% yield with excellent regioselectivity and no detectable racemization.

Hypervalent Iodine Reagent-Assisted Desulfurization

Kavit N. Patel et al. utilized hypervalent iodine reagents for oxidative desulfurization of thiosemicarbazides (34 ) to 2-amino-1,3,4-oxadiazoles (35 ). Starting with (S)-pyrrolidin-2-yl thiosemicarbazide and benzyl chloroformate, the reaction with iodobenzene diacetate (2 equiv) in dichloromethane (DCM) at 25°C produces the target compound in 88% yield. This method excels in functional group tolerance and scalability.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | ee (%) |

|---|---|---|---|---|

| T3P-Mediated Cyclization | Acylhydrazide + Benzyl isocyanate | THF, 0–25°C, 12 h | 85% | 99 |

| Iodine Oxidation | Semicarbazone + Benzyl bromide | DMSO, I₂, 80°C, 6 h | 75% | 98 |

| Pd-Catalyzed Annulation | Hydrazide + Benzyl isocyanide | Toluene, Pd(OAc)₂, O₂, 100°C, 8 h | 82% | 99 |

| Hypervalent Iodine | Thiosemicarbazide + Benzyl agent | DCM, PhI(OAc)₂, 25°C, 4 h | 88% | 99 |

Challenges in Stereochemical Control

The (S)-configuration at the pyrrolidine ring necessitates chiral pool synthesis or asymmetric induction. Methods employing (S)-pyrrolidin-2-carboxylic acid derivatives as starting materials ensure high enantiopurity, whereas catalytic asymmetric approaches remain underdeveloped for this scaffold.

Scalability and Industrial Applicability

The hypervalent iodine and T3P-mediated methods are commercially viable due to short reaction times (<6 hours) and gram-scale feasibility. In contrast, Pd-catalyzed annulations require costly catalysts, limiting large-scale applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that may include acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Fungicidal and Herbicidal Activity

Key Compounds :

Comparison :

- Substituents : The target compound lacks the thioether and trifluoromethylpyrazole groups present in 5g. Instead, its pyrrolidine ring may engage in hydrogen bonding with target enzymes like succinate dehydrogenase (SDH), analogous to the carbonyl group in penthiopyrad .

- Activity: Compound 5g showed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL.

Table 1: Fungicidal/Herbicidal Activity Comparison

Central Nervous System (CNS) Depressant Activity

Key Compounds :

Comparison :

- Substituents : XIV and XV feature electron-withdrawing nitro and chloro groups at C2/C5, enhancing CNS activity. In contrast, the target compound’s benzyl (electron-donating) and pyrrolidinyl (basic) groups may reduce affinity for CNS targets.

- Activity : XIV and XV exhibited "excellent" depressant effects, while the target compound’s pharmacological profile remains unstudied. The pyrrolidine’s basicity might redirect activity toward peripheral receptors rather than CNS targets.

Table 2: CNS Activity Comparison

Anticancer Potential

Comparison :

- Substituents : The target compound’s benzyl and pyrrolidinyl groups differ from the 2-hydroxyphenyl derivatives in , which showed moderate activity (IC50: 24.14–40.12 µM).

- Activity : The hydroxyl group in derivatives may facilitate DNA intercalation or topoisomerase inhibition, whereas the target compound’s pyrrolidine could engage in protein kinase interactions.

Table 3: Anticancer Activity Comparison

Thermal Stability and Sensitivity

Key Compounds :

Comparison :

- The target compound lacks nitro groups, suggesting lower thermal stability compared to derivatives. However, the rigid oxadiazole core and benzyl group may still confer moderate stability.

Biological Activity

(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring, which is known for its diverse biological activities. The molecular structure can be represented as follows:

This structure includes a benzyl group and a pyrrolidine moiety, contributing to its pharmacological properties.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole framework can effectively inhibit various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,3,4-Oxadiazole Derivative A | Staphylococcus aureus, Escherichia coli | 32 µg/mL |

| 1,3,4-Oxadiazole Derivative B | Pseudomonas aeruginosa, Bacillus subtilis | 16 µg/mL |

In a study by Dhumal et al. (2021), several oxadiazole derivatives were found to have potent activity against Mycobacterium bovis, suggesting that this compound may also exhibit similar effects .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. A notable investigation involved screening multiple oxadiazole derivatives for their cytotoxic effects against different cancer cell lines.

| Cell Line | Compound Tested | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|---|

| MCF7 (Breast Cancer) | This compound | 5.6 | 85% |

| UO-31 (Renal Cancer) | This compound | 7.8 | 78% |

In this context, it was observed that the compound demonstrated significant growth inhibition in both breast and renal cancer cell lines .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : Studies indicate that oxadiazoles can trigger apoptotic pathways in cancer cells.

- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis has been suggested as a mode of action for antimicrobial activity.

Case Studies

Case Study 1 : A study conducted by Arafa et al. highlighted the effectiveness of various oxadiazole derivatives against cancer cell lines. Among these, this compound exhibited promising results with an IC50 value indicating potent cytotoxicity .

Case Study 2 : In another investigation focused on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it possessed comparable efficacy to established antibiotics like gentamicin .

Q & A

Q. What are the optimized synthetic routes for (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of precursors such as hydrazides or thiosemicarbazides. Key steps include:

- Cyclocondensation : Reacting benzyl-substituted hydrazine derivatives with pyrrolidine-containing carboxylic acids under reflux in ethanol or acetic acid.

- Catalysis : Acidic (e.g., H₂SO₄) or basic (e.g., KOH) conditions to promote ring closure.

- Chiral Control : Use of (S)-pyrrolidin-2-yl precursors to ensure enantiomeric purity .

Q. Table 1: Representative Reaction Conditions

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Benzyl hydrazine derivative | Ethanol | H₂SO₄ | 80 | 65–75 |

| Thiosemicarbazide | Acetic acid | KOH | 100 | 55–60 |

Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize time and minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzyl group (δ 7.2–7.4 ppm aromatic protons) and pyrrolidine ring (δ 1.6–3.2 ppm for cyclic amine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₅N₃O, exact mass 229.1215 g/mol) .

- Chiral HPLC : To validate enantiopurity using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Urease or acetylcholinesterase inhibition assays using spectrophotometric methods (e.g., Berthelot method for urease) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzyl ring to modulate electronic effects.

- Pyrrolidine Modifications : Replace pyrrolidine with piperidine or morpholine to assess steric and hydrogen-bonding influences.

- Oxadiazole Isosteres : Test 1,2,4-triazole or tetrazole analogs to evaluate metabolic stability .

Q. Table 2: SAR Trends for Oxadiazole Derivatives

| Substituent Position | Modification | Bioactivity Change |

|---|---|---|

| Benzyl (para) | -NO₂ | ↑ Antimicrobial activity |

| Pyrrolidine (C2) | Methylation | ↓ Cytotoxicity |

Q. How can computational methods resolve contradictions in experimental bioactivity data?

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., urease PDB: 4H9M). Focus on hydrogen bonding with oxadiazole’s N-atoms and hydrophobic contacts with the benzyl group .

- MD Simulations : Run 100-ns trajectories to assess binding stability in physiological conditions .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. What strategies mitigate low solubility or stability in pharmacological assays?

Q. How can enantiomer-specific synthesis and activity be validated?

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization .

- Circular Dichroism (CD) : Compare CD spectra with known (S)-enantiomers to confirm configuration .

- In Vivo Pharmacokinetics : Compare bioavailability and metabolism of (S)- vs. (R)-forms in rodent models .

Q. What analytical workflows identify metabolic byproducts or degradation pathways?

Q. How can synergistic effects with other therapeutics be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.